1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one
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Overview
Description
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one is a synthetic organic compound that features a fluorophenyl group and a benzimidazole moiety
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one typically involves the reaction of 4-fluorobenzaldehyde with 5-methyl-1H-benzimidazole-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one can be compared with other similar compounds, such as:
1-(4-methylphenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: This compound has a methyl group instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-chlorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
1-(4-bromophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The bromine atom may confer unique reactivity and interactions compared to the fluorine atom.
Properties
Molecular Formula |
C17H13FN2OS |
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Molecular Weight |
312.4g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-7-14-15(10-11)20-17(19-14)22-9-8-16(21)12-3-5-13(18)6-4-12/h2-10H,1H3,(H,19,20)/b9-8+ |
InChI Key |
XGSKRLDYDQEMSI-CMDGGOBGSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)S/C=C/C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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